tert-butyl 3-bromo-4-hydroxy-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3-bromo-4-hydroxy-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate: is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-4-hydroxy-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a pyridine derivative.
Bromination: Introduction of the bromine atom at the 3-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Hydroxylation: Introduction of the hydroxyl group at the 4-position using hydroxylating agents.
Esterification: Formation of the tert-butyl ester group through esterification reactions using tert-butyl alcohol and acid catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions might target the bromine atom, replacing it with a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Dehalogenated compounds.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: Could be a lead compound for developing new pharmaceuticals, particularly in the treatment of cardiovascular diseases.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for tert-butyl 3-bromo-4-hydroxy-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate would depend on its specific application. Generally, it might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways related to its target.
Comparison with Similar Compounds
Similar Compounds
Dihydropyridine Derivatives: Such as nifedipine, amlodipine, which are used as calcium channel blockers.
Pyridine Derivatives: Compounds like pyridoxine (vitamin B6).
Uniqueness
Functional Groups: The combination of bromine, hydroxyl, and ester groups makes it unique.
Biological Activity: Its specific biological activities might differ from other dihydropyridine derivatives.
Properties
Molecular Formula |
C10H14BrNO4 |
---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
tert-butyl 5-bromo-4-hydroxy-6-oxo-2,3-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C10H14BrNO4/c1-10(2,3)16-9(15)12-5-4-6(13)7(11)8(12)14/h13H,4-5H2,1-3H3 |
InChI Key |
SHLSCQCDIPQAGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C1=O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.